benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrofuran ring, multiple methoxy groups, and a carbamate functional group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate typically involves multi-step organic reactions. The key steps may include:
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the hydroxypropan-2-yl group via nucleophilic substitution.
- Attachment of the benzyl and methoxypropoxy groups through etherification reactions.
- Formation of the carbamate group through the reaction of an amine with a chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Nucleophiles such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group would yield a ketone, while reduction of the carbonyl group in the tetrahydrofuran ring would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving carbamate compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate may include other carbamate derivatives with similar structural features, such as:
- Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxybenzyl)-4-methylpentyl)carbamate.
- Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C33H47NO8 |
---|---|
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
benzyl N-[(1S,3S)-1-[(2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]carbamate |
InChI |
InChI=1S/C33H47NO8/c1-22(2)25(17-24-13-14-28(39-6)30(18-24)40-16-10-15-38-5)19-27(29-20-26(31(35)42-29)33(3,4)37)34-32(36)41-21-23-11-8-7-9-12-23/h7-9,11-14,18,22,25-27,29,37H,10,15-17,19-21H2,1-6H3,(H,34,36)/t25-,26+,27-,29-/m0/s1 |
InChI-Schlüssel |
MSYAFEZXOHOFTC-UMNYJUJISA-N |
Isomerische SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@@H]2C[C@H](C(=O)O2)C(C)(C)O)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CC(C(=O)O2)C(C)(C)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.